Ethyl 4-(2-butylcyclopropyl)butanoate

Description

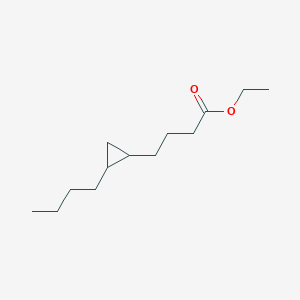

Ethyl 4-(2-butylcyclopropyl)butanoate is an ester derivative characterized by a butyl-substituted cyclopropane ring attached to a butanoate backbone. Its structural uniqueness arises from the 2-butylcyclopropyl moiety, which imparts steric and electronic properties distinct from simpler cyclopropane-containing esters. The compound is commercially available through multiple suppliers (4 listed), with synonyms including 4-(2-Butyl-cyclopropyl)-butyric acid ethyl ester and identifiers such as CTK6D6256 and STK312924 .

Properties

IUPAC Name |

ethyl 4-(2-butylcyclopropyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-5-7-11-10-12(11)8-6-9-13(14)15-4-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXULZMBBBOXVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC1CCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298202 | |

| Record name | Ethyl 2-butylcyclopropanebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-02-0 | |

| Record name | Ethyl 2-butylcyclopropanebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-butylcyclopropanebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-butylcyclopropyl)butanoate typically involves the esterification of 4-(2-butylcyclopropyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-butylcyclopropyl)butanoate can undergo various chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles under suitable conditions.

Major Products

Hydrolysis: 4-(2-butylcyclopropyl)butanoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Depends on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-butylcyclopropyl)butanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(2-butylcyclopropyl)butanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Structural and Functional Differences

Research Implications

- Reactivity: The dioxo groups in Ethyl 4-cyclopropyl-2,4-dioxobutanoate make it highly reactive toward nucleophiles, enabling its use as a precursor in heterocyclic synthesis (e.g., pyrazoles or thiazoles) . In contrast, this compound lacks such electrophilic sites, limiting its utility in condensation reactions.

- The dioxo compound’s ketones increase polarity, favoring solubility in polar aprotic solvents like DMSO .

- Synthetic Accessibility: Ethyl 4-cyclopropyl-2,4-dioxobutanoate’s synthesis likely involves Claisen condensation or cyclopropanation with diketone intermediates, whereas the butylcyclopropyl variant may require alkylation of cyclopropane precursors, a more sterically challenging process .

Other Structurally Related Compounds

- Ethyl 4-(2-Bromophenyl)thiazole-2-carboxylate: A brominated thiazole derivative with 7 suppliers . Its aromatic and heterocyclic components contrast sharply with the aliphatic cyclopropane focus of this compound, highlighting divergent applications (e.g., pharmaceuticals vs. industrial materials).

Biological Activity

Ethyl 4-(2-butylcyclopropyl)butanoate (EBCB) is a compound that has garnered interest in various biological research domains due to its potential therapeutic effects. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential applications.

EBCB has the molecular formula and a molecular weight of 212.33 g/mol. The compound is synthesized through the esterification of 4-(2-butylcyclopropyl)butanoic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions.

Antioxidant Activity

EBCB exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In various assays, such as DPPH and FRAP, EBCB demonstrated the ability to scavenge free radicals effectively. This antioxidant activity can be attributed to its structural features that allow it to interact with reactive oxygen species (ROS) .

Gastroprotective Effects

A notable study investigated the gastroprotective effects of EBCB in an animal model. The research indicated that EBCB administration resulted in a significant reduction of gastric lesions induced by ethanol. The protective mechanism was linked to the enhancement of gastric mucus secretion, increased levels of superoxide dismutase (SOD), and reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

Table 1: Summary of Gastroprotective Effects of EBCB

| Parameter | Control Group | EBCB Treatment (20 mg/kg) |

|---|---|---|

| Gastric Lesion Score | High | Significantly Reduced |

| MDA Levels | Elevated | Decreased |

| SOD Activity | Low | Increased |

| Gastric Mucus Secretion | Low | Enhanced |

The mechanism underlying the biological activity of EBCB involves several pathways:

- Antioxidant Mechanism : EBCB's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Gastroprotection : The compound enhances the gastric mucosal barrier by promoting mucus secretion and modulating antioxidant enzyme activities, which collectively protect against ulcer formation.

- Cellular Signaling : EBCB may influence signaling pathways involved in inflammation and cell survival, as evidenced by alterations in protein expression levels related to apoptosis (e.g., up-regulation of Hsp70 and down-regulation of Bax proteins) .

Case Studies

- Gastroprotective Study : In a controlled study involving rats, groups treated with varying doses of EBCB showed a dose-dependent reduction in gastric lesions compared to controls treated only with vehicle solutions. Histological assessments revealed reduced submucosal edema and inflammatory cell infiltration in treated groups .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity of EBCB using various in vitro assays, confirming its effectiveness in reducing oxidative stress markers in cell culture models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.